molecular formula C41H68O5 B1243130 DG(18:3(9Z,12Z,15Z)/20:3(8Z,11Z,14Z)/0:0)

DG(18:3(9Z,12Z,15Z)/20:3(8Z,11Z,14Z)/0:0)

Cat. No. B1243130
M. Wt: 641 g/mol
InChI Key: YDVDXUYJFQLPEG-CTHJWPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as DAG(18:3/20:3) or diacylglycerol(18:3/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(8Z,11Z,14Z)-icosatrienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (8Z,11Z,14Z)-icosatrienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:6. It derives from an alpha-linolenic acid and an all-cis-icosa-8,11,14-trienoic acid.

Scientific Research Applications

Molecular Dynamics of Lipid Membranes

Molecular dynamics simulations have been used to study lipid membranes composed of 1,2-di-(9Z,12Z,15Z)-octadecatrienoyl-3-O-β-D-galactosyl-sn-glycerol (MGDG) and other phospholipids. This research focuses on the calculation of NMR dipolar interactions and evaluates dynamical processes and orientational distributions relevant for the averaging of dipolar interactions in such lipid membranes (Kapla, Stevensson, Dahlberg, & Maliniak, 2012).

Spectroscopic Studies of Lipids and Biological Membranes

Spectroscopic studies, specifically using 1H and 13C magic-angle sample-spinning (MAS) nuclear magnetic resonance (NMR), have been conducted on various glycosyldiacylglycerol-water mesophases, including monogalactosyldiacyldiglyceride (MGDG) which primarily contains 1,2-di[(9Z,12Z,15Z)octadec-9,12,15-trienoyl]-3-beta-D-galactopyranosyl-sn-glycerol. These studies aim to probe lipid headgroup, backbone, and acyl chain dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).

Effect of Acyl Chain Unsaturation on Diacylglycerols

Research on the effects of acyl chain unsaturation on model sn-1,2-diacylglycerols (DGs) reveals that individual DGs can adopt distinct conformations depending on the number and location of cis double bonds in the sn-2 chain. These conformations influence the packing arrangement in simulated DG monolayers. The study provides insights into how variations in sn-2 acyl chain unsaturation among membrane sn-1,2-diacylglycerophospholipids may affect the formation of different domains (Applegate & Glomset, 1991).

13C-NMR Studies of Polyunsaturated Triacylglycerols

13C-NMR spectroscopy has been used to study triacylglycerols containing polyunsaturated fatty acids. This technique helps confirm the position and geometry of unsaturated centers in the acyl chains of these compounds, providing valuable information for understanding the chemical structure and behavior of these molecules (Jie & Lam, 1995).

properties

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-22,24,39,42H,3-5,7,9-10,15-16,20,23,25-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1

InChI Key

YDVDXUYJFQLPEG-CTHJWPIASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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